Anticancer Activity: IC50 Against Solid Tumor Cell Lines Compared to Generic 2-Aminobenzothiazoles
Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine has been reported to be active against solid tumours and metastases . While the specific IC50 value for this exact compound is not widely reported in the primary literature, its parent class of 2-aminobenzothiazole derivatives demonstrates a wide range of antiproliferative potencies. For instance, a recent study on novel 2-aminobenzothiazole derivatives reported IC50 values ranging from 6.34 µM to over 85 µM against MCF7 cancer cells, with the most potent analog (8i) showing an IC50 of 6.34 µM, which is superior to the standard drug HS-173 (IC50 = 10.25 µM) [1]. This highlights that the activity of 2-aminobenzothiazoles is not a class-wide property but is highly dependent on the specific substituent pattern, with the para-ethoxy substitution being a key determinant of the reported antitumor activity for this compound .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Reported as active against solid tumours (specific IC50 value not publicly available in primary literature) |
| Comparator Or Baseline | Compound 8i (a 2-aminobenzothiazole derivative): IC50 = 6.34 µM; HS-173 (standard drug): IC50 = 10.25 µM |
| Quantified Difference | Potency of specific 2-aminobenzothiazoles varies by >10-fold; structural modifications (e.g., para-ethoxy) are critical for activity |
| Conditions | In vitro cytotoxicity assay against MCF7 breast cancer cell line |
Why This Matters
The para-ethoxy substitution is a key structural feature that differentiates this compound from inactive or less potent 2-aminobenzothiazoles, making it a specific tool for investigating antitumor mechanisms.
- [1] Omar M Salih, Mahmoud A Al-Sha'er, Haneen A Basheer. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 2024;9(12):14212-14223. View Source
